![molecular formula C8H6F3NO2 B1394858 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1000565-32-1](/img/structure/B1394858.png)
2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid
Overview
Description
2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is a chemical compound with the CAS Number: 1000565-32-1 . It has a molecular weight of 205.14 . This compound is used in the preparation of Oxadiazole derivatives as microbicides .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,1-dimethylethyl [6-(trifluoromethyl)-2-pyridinyl]acetate with triethylsilane in dichloromethane, followed by the addition of trifluoroacetic acid . The reaction is stirred overnight at room temperature, and the product is obtained as a yellow solid .It is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point and density are not available in the search results.
Scientific Research Applications
Crystal Structure and Properties
- Crystal Structure Insights :
- Studies on related compounds, such as triclopyr and fluroxypyr, which share structural similarities with 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid, have revealed insights into their crystal structures. These structures are characterized by various intermolecular interactions and hydrogen bonding, contributing to their stability and properties (Cho et al., 2014); (Park et al., 2016).
Molecular and Electronic Properties
- Quantum Chemical Analysis :
- Quantum chemical calculations and analysis of molecular properties of related pyridine compounds have been conducted to understand their electronic properties, such as HOMO and LUMO energies. This is crucial for applications in fields like material science and pharmaceuticals (Bouklah et al., 2012).
Synthesis and Chemical Reactivity
Synthesis and Reactivity :
- Novel synthesis routes for derivatives of 2-trifluoromethyl-nicotinic acid have been developed, showcasing the compound's potential as an intermediate in the manufacture of various pharmaceuticals and chemicals (Kiss et al., 2008).
Electrophosphorescence Applications :
- Research on derivatives like 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes indicates potential applications in electrophosphorescence, useful for device applications like displays and lighting (Zhang et al., 2010).
Catalysis
- Catalysis in Organic Reactions :
- Studies have demonstrated the use of related pyridine compounds in catalytic reactions, such as the ammoxidation of alcohols, highlighting their utility in organic synthesis and industrial processes (Xie et al., 2014).
Biological and Pharmaceutical Applications
Antimicrobial and Antioxidant Activity :
- Some derivatives exhibit antimicrobial and antioxidant activities, suggesting potential applications in drug discovery and development (Mamolo et al., 2001).
Drug Delivery Systems :
- Encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages indicates a novel approach to drug delivery, showcasing the potential of pyridine derivatives in pharmaceutical applications (Mattsson et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition Properties :
- Related compounds have been studied for their corrosion inhibition properties, particularly in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Bouklah et al., 2005).
Safety and Hazards
The compound has the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is used in the preparation of oxadiazole derivatives, which are known to have various biological activities .
Biochemical Pathways
It’s worth noting that the compound’s derivatives have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Result of Action
Its derivatives have shown potential effects on suppressing the production of collagen in vitro .
properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOGLABYJEOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694930 | |
Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000565-32-1 | |
Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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